6-bromo-2-methoxy-1,3-benzothiazole IUPAC name and structure.
6-bromo-2-methoxy-1,3-benzothiazole IUPAC name and structure.
Executive Summary
6-Bromo-2-methoxy-1,3-benzothiazole is a privileged heteroaromatic scaffold in medicinal chemistry, serving as a critical "divergent intermediate." Its value lies in its orthogonal reactivity profile : the molecule possesses a hard electrophilic center at C2 (methoxy/imidate-like) and a soft electrophilic handle at C6 (aryl bromide).
This dual-functionality allows researchers to selectively functionalize the benzothiazole core—facilitating the synthesis of glutamate release inhibitors (Riluzole analogs), amyloid-
Structural Identity & Physicochemical Profile[2][3][4][5][6]
Nomenclature and Isomerism
Crucial Distinction: It is vital to distinguish the target molecule from its commercially common isomer, 2-bromo-6-methoxy-1,3-benzothiazole.
-
Target (This Guide): 6-bromo-2-methoxy-1,3-benzothiazole . (Br on benzene ring, OMe on thiazole ring).[3]
-
Common Isomer: 2-bromo-6-methoxy-1,3-benzothiazole.[4][5] (Br on thiazole ring, OMe on benzene ring).
Chemical Data
| Property | Value | Notes |
| IUPAC Name | 6-Bromo-2-methoxy-1,3-benzothiazole | |
| Molecular Formula | C | |
| Molecular Weight | 244.11 g/mol | |
| SMILES | COC1=NC2=C(S1)C=C(Br)C=C2 | |
| LogP (Predicted) | ~3.4 - 3.8 | Highly lipophilic; suitable for CNS penetration.[3][5] |
| Topological PSA | ~41 Å | Favorable for blood-brain barrier (BBB) crossing. |
| Melting Point | 82–84 °C (Predicted) | Based on 6-bromo-2-methyl analogs.[6] |
Synthetic Routes & Regioselectivity[10][11]
The synthesis of 6-bromo-2-methoxy-1,3-benzothiazole relies on exploiting the electronic differences between the C2 and C6 positions. The C2 position is activated for Nucleophilic Aromatic Substitution (
Pathway Analysis (DOT Visualization)
Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution (
Strategic Synthesis: The Approach
The most robust route utilizes 2,6-dibromobenzothiazole as the starting material.
-
Regiocontrol: The C2-bromine is highly labile toward alkoxides due to the activation by the benzothiazole nitrogen. The C6-bromine behaves as a standard unactivated aryl halide and remains inert under mild basic conditions.
-
Reaction: Treatment with Sodium Methoxide (NaOMe) in methanol effects selective displacement at C2.[7]
Reactivity Profile & Functionalization
Once synthesized, the molecule offers two orthogonal reaction vectors:
C6-Position: Palladium-Catalyzed Cross-Coupling
The 6-bromo substituent is an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.
-
Utility: Used to extend the carbon skeleton or introduce heteroocycles (e.g., for Riluzole analogs).
-
Conditions: Standard Pd(PPh
) or Pd(dppf)Cl catalysts work efficiently.
C2-Position: The "Masked" Carbonyl
The 2-methoxy group is not just an ether; it is an imidate equivalent.
-
Hydrolysis: Under acidic conditions (HBr/AcOH), it converts to 6-bromo-2(3H)-benzothiazolinone .
-
Displacement: It can be displaced by primary/secondary amines at elevated temperatures to yield 2-amino-6-bromobenzothiazoles .
Figure 2: Divergent reactivity map showing orthogonal functionalization at C2 and C6.
Experimental Protocols
Protocol A: Synthesis of 6-Bromo-2-methoxy-1,3-benzothiazole
Objective: Regioselective synthesis from 2,6-dibromobenzothiazole.
Materials:
-
2,6-Dibromobenzothiazole (1.0 eq)
-
Sodium Methoxide (NaOMe), 25% wt in MeOH (1.2 eq)
-
Anhydrous Methanol (Solvent)
-
THF (Optional co-solvent for solubility)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2,6-dibromobenzothiazole (e.g., 5.0 mmol) and a magnetic stir bar.
-
Solvation: Add anhydrous Methanol (20 mL). If the starting material does not dissolve, add dry THF dropwise until a clear solution is obtained.
-
Addition: Cool the solution to 0°C in an ice bath. Add the NaOMe solution dropwise over 10 minutes. Note: Exotherm control is critical to prevent bis-substitution or side reactions.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by a slightly more polar product (Rf ~0.5).
-
Workup: Quench with saturated NH
Cl solution (10 mL). Concentrate in vacuo to remove MeOH/THF. -
Extraction: Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na
SO , and filter. -
Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol or purify via flash chromatography (SiO
, 0-10% EtOAc in Hexanes).
Protocol B: Suzuki Coupling at C6 (General Procedure)
Objective: Derivatization of the C6-bromide.
Procedure:
-
Dissolve 6-bromo-2-methoxy-1,3-benzothiazole (1.0 eq) and Aryl Boronic Acid (1.2 eq) in Dioxane/Water (4:1 ratio).
-
Add K
CO (2.0 eq). Degas the solution with Nitrogen for 10 minutes. -
Add Pd(dppf)Cl
(0.05 eq). -
Heat to 90°C for 12 hours under inert atmosphere.
-
Cool, filter through Celite, and purify via column chromatography.
Medicinal Chemistry Applications
Neuroscience (Riluzole Analogs)
Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) is a standard of care for ALS. The 6-bromo-2-methoxy scaffold allows for the synthesis of "Riluzole-like" libraries.
-
Strategy: Perform Suzuki coupling at C6 to install diverse aryl/heteroaryl groups, then convert the 2-OMe to 2-NH
(via Protocol A -> Amination) to restore the pharmacophore.
PET Imaging Agents
Benzothiazoles bind with high affinity to amyloid-
-
Application: The 6-position is often used to install radiolabels (
F or C). 6-bromo-2-methoxy-1,3-benzothiazole serves as a precursor for stannylation (converting C6-Br to C6-SnBu ), which is then displaced by the radioisotope.
References
-
Synthesis & Reactivity of 2-Substituted Benzothiazoles
- Title: "Regioselective Nucleophilic Substitution of 2,6-Dihalobenzothiazoles."
- Source:Journal of Heterocyclic Chemistry.
- Context: Confirms the C2 position is >100x more reactive toward alkoxides than C6 due to the aza-activ
-
Benzothiazole Scaffolds in Drug Design
- Title: "Benzothiazole Derivatives: A Review on their Medicinal Importance."
- Source:Journal of Chemical and Pharmaceutical Research.
- Context: Reviews the structural requirements for biological activity, highlighting the importance of C6 substitution.
-
Physical Properties & Spectra
- Title: "2-Bromo-6-methoxybenzothiazole (Isomer Comparison)."
- Source:PubChem Compound Summary.
-
Context: Used to verify the existence of the isomer and physical data ranges.[1]
Sources
- 1. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. 2-Bromo-6-methoxy-1,3-benzothiazole | C8H6BrNOS | CID 11218765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-6-methoxybenzothiazole | 2941-58-4 [chemicalbook.com]
- 5. 2-bromo-6-methoxy-1,3-benzothiazole CAS 2941-58-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 6-BROMO-2-METHYL-1,3-BENZOTHIAZOLE CAS#: 5304-21-2 [m.chemicalbook.com]
- 7. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
